REACTION_CXSMILES
|
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7]([C:10]3[N:11]=[N:12][C:13]([C:16]4[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-])=O)[CH:17]=4)=[CH:14][CH:15]=3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.O>C(O)C.[Fe]>[CH:1]1([N:4]2[CH2:5][CH2:6][N:7]([C:10]3[N:11]=[N:12][C:13]([C:16]4[CH:17]=[C:18]([NH2:22])[CH:19]=[CH:20][CH:21]=4)=[CH:14][CH:15]=3)[CH2:8][CH2:9]2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1CCN(CC1)C=1N=NC(=CC1)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 h at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1CCN(CC1)C1=CC=C(N=N1)C=1C=C(C=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.32 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |